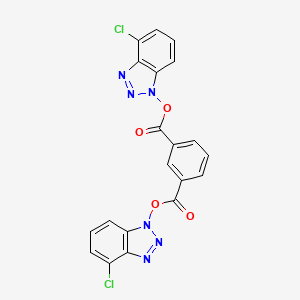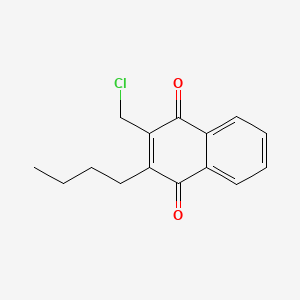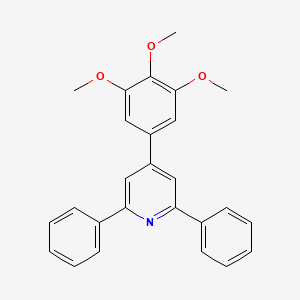
2,6-Diphenyl-4-(3,4,5-trimethoxyphenyl)pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,6-Diphenyl-4-(3,4,5-trimethoxyphenyl)pyridine: is a heterocyclic aromatic compound that features a pyridine ring substituted with two phenyl groups at the 2 and 6 positions and a 3,4,5-trimethoxyphenyl group at the 4 position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Diphenyl-4-(3,4,5-trimethoxyphenyl)pyridine can be achieved through a multi-step process:
Starting Materials: Benzaldehyde, 3,4,5-trimethoxybenzaldehyde, and acetophenone.
Condensation Reaction: The initial step involves a condensation reaction between benzaldehyde and acetophenone in the presence of a base such as sodium hydroxide to form chalcone.
Cyclization: The chalcone undergoes cyclization with 3,4,5-trimethoxybenzaldehyde in the presence of ammonium acetate and acetic acid to form the pyridine ring.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to increase yield and purity. This could include the use of continuous flow reactors, automated synthesis, and advanced purification techniques such as recrystallization and chromatography.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones.
Reduction: Reduction reactions can target the aromatic rings, potentially leading to the formation of dihydropyridine derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur at the phenyl rings, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.
Substitution: Friedel-Crafts acylation or alkylation reactions using aluminum chloride as a catalyst.
Major Products
Oxidation: Formation of quinones and other oxidized derivatives.
Reduction: Formation of dihydropyridine derivatives.
Substitution: Various substituted phenyl derivatives depending on the electrophile used.
科学的研究の応用
Chemistry
In chemistry, 2,6-Diphenyl-4-(3,4,5-trimethoxyphenyl)pyridine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology and Medicine
In medicinal chemistry, this compound has shown potential as a pharmacophore for the development of anti-cancer agents. The 3,4,5-trimethoxyphenyl group is known to interact with various biological targets, including tubulin and heat shock proteins, making it a valuable scaffold for drug design .
Industry
In the industrial sector, this compound can be used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs)
作用機序
The mechanism of action of 2,6-Diphenyl-4-(3,4,5-trimethoxyphenyl)pyridine involves its interaction with specific molecular targets. The 3,4,5-trimethoxyphenyl group is known to bind to the colchicine binding site of tubulin, inhibiting its polymerization and leading to cell cycle arrest and apoptosis in cancer cells . Additionally, this compound can interact with heat shock proteins, thioredoxin reductase, and other enzymes, modulating their activity and contributing to its therapeutic effects.
類似化合物との比較
Similar Compounds
Colchicine: An anti-gout agent that also inhibits tubulin polymerization.
Podophyllotoxin: Used for the treatment of external genital warts and also targets tubulin.
Combretastatin: A potent microtubule targeting agent with a similar trimethoxyphenyl group.
Uniqueness
2,6-Diphenyl-4-(3,4,5-trimethoxyphenyl)pyridine is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct electronic and steric properties. This uniqueness allows for selective interactions with biological targets and the potential for developing novel therapeutic agents .
特性
CAS番号 |
105686-76-8 |
|---|---|
分子式 |
C26H23NO3 |
分子量 |
397.5 g/mol |
IUPAC名 |
2,6-diphenyl-4-(3,4,5-trimethoxyphenyl)pyridine |
InChI |
InChI=1S/C26H23NO3/c1-28-24-16-21(17-25(29-2)26(24)30-3)20-14-22(18-10-6-4-7-11-18)27-23(15-20)19-12-8-5-9-13-19/h4-17H,1-3H3 |
InChIキー |
AIWVROSRLJYSLQ-UHFFFAOYSA-N |
正規SMILES |
COC1=CC(=CC(=C1OC)OC)C2=CC(=NC(=C2)C3=CC=CC=C3)C4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


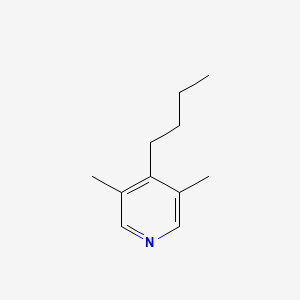
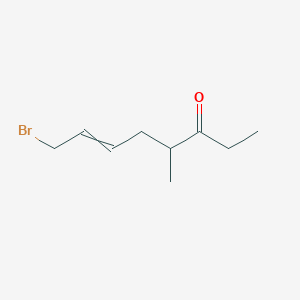
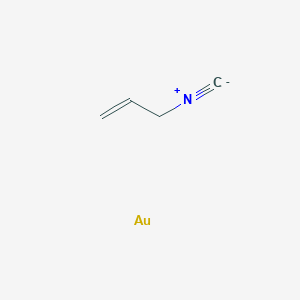
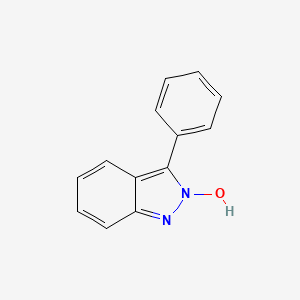
![2-[(4-Ethylhepta-1,6-diyn-4-yl)amino]phenol](/img/structure/B14322689.png)
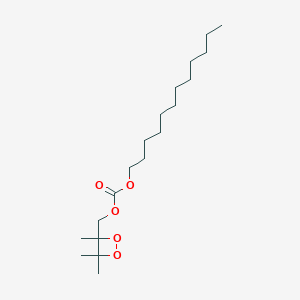


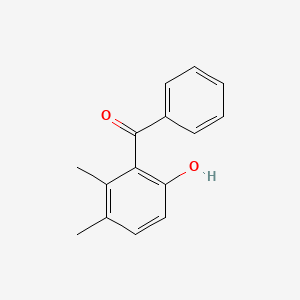
![2-[3-(4-Methylphenyl)propyl]oxirane](/img/structure/B14322711.png)


